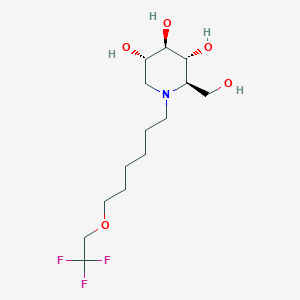

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26F3NO5/c15-14(16,17)9-23-6-4-2-1-3-5-18-7-11(20)13(22)12(21)10(18)8-19/h10-13,19-22H,1-9H2/t10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXZUXXANFWSU-YVECIDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCCOCC(F)(F)F)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOCC(F)(F)F)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123508 | |

| Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383417-50-3 | |

| Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

A Note on the Subject Compound: Publicly accessible scientific literature does not currently contain specific experimental data on the biological activity or mechanism of action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. This guide, therefore, presents a comprehensive analysis of its anticipated mechanism of action based on the well-established principles of its parent compound, 1-deoxynojirimycin (DNJ), and a broad class of N-alkylated DNJ derivatives. The insights into the role of the unique 7-oxa-9,9,9-trifluorononyl side chain are based on established structure-activity relationships within this class of inhibitors.

Introduction

This compound is a synthetic iminosugar, a class of carbohydrate mimetics where the endocyclic oxygen of a monosaccharide is replaced by a nitrogen atom.[1] As a derivative of 1-deoxynojirimycin (DNJ), a natural alkaloid, it belongs to a family of compounds renowned for their potent inhibitory effects on various glycosidases.[2] The core structure of DNJ mimics the transition state of the glycosidic bond cleavage, allowing it to act as a competitive inhibitor of enzymes that process glucose-containing substrates.[3] The N-alkylation of the DNJ core, as seen in the topic compound, is a key structural modification known to significantly enhance potency and modulate selectivity towards specific enzymes, particularly glucosylceramide synthase (GCS).[4] This guide will provide a detailed exploration of the dual mechanism of action of N-alkylated DNJ derivatives, their impact on cellular pathways, and the experimental methodologies employed to characterize their function.

Dual Mechanism of Action: A Two-Pronged Approach to Glycan and Glycolipid Modulation

The primary mechanism of action of N-alkylated deoxynojirimycin derivatives is the competitive inhibition of two key classes of enzymes: α-glucosidases located in the endoplasmic reticulum (ER) and glucosylceramide synthase (GCS) at the Golgi apparatus.[4][5]

Inhibition of α-Glucosidases and N-linked Glycoprotein Processing

In the endoplasmic reticulum, the proper folding of many nascent glycoproteins is dependent on a quality control cycle involving the sequential removal of glucose residues from a Glc₃Man₉GlcNAc₂ oligosaccharide precursor. This process is catalyzed by α-glucosidase I and II.[5]

As a glucose analogue, the deoxynojirimycin headgroup of this compound is expected to bind to the active site of these α-glucosidases.[3] This competitive inhibition prevents the trimming of glucose residues from the N-linked glycans of newly synthesized glycoproteins. The persistence of these glucose residues leads to prolonged interaction with ER chaperones like calnexin and calreticulin, which can disrupt the proper folding and trafficking of these proteins.[4] This mechanism is the basis for the antiviral activity of many DNJ derivatives, as the envelope glycoproteins of several viruses require correct N-linked glycan processing for their fusogenic activity.

Anticipated Structure-Activity Relationship of the 7-Oxa-9,9,9-trifluorononyl Side Chain:

The N-alkylation of DNJ generally increases its potency against ER α-glucosidases. The introduction of an oxygen atom (oxa) in the alkyl chain may increase its flexibility and polarity, potentially influencing its interaction with the enzyme's active site. The terminal trifluoromethyl group significantly increases the lipophilicity of the chain's terminus, which could enhance membrane association and cellular uptake. Studies on fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs suggest that fluorination can modulate protein affinity and metabolic stability.[1]

Caption: Inhibition of N-linked glycoprotein processing in the ER.

Inhibition of Glucosylceramide Synthase and Glycosphingolipid Biosynthesis

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide on the cytosolic face of the Golgi apparatus. The resulting glucosylceramide is the precursor for a vast array of complex GSLs, including gangliosides and globosides.

The N-alkylated derivatives of deoxynojirimycin are potent inhibitors of GCS.[4] The DNJ moiety mimics the glucose substrate, while the hydrophobic N-alkyl chain is thought to mimic the ceramide substrate, leading to a competitive inhibition of the enzyme.[4] By blocking this initial step, these inhibitors effectively deplete the cell of a wide range of complex GSLs. This "substrate reduction therapy" is the therapeutic principle behind the use of N-butyl-deoxynojirimycin (Miglustat) for the treatment of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.

Anticipated Structure-Activity Relationship of the 7-Oxa-9,9,9-trifluorononyl Side Chain:

The length and hydrophobicity of the N-alkyl chain are critical for GCS inhibition. Longer alkyl chains generally lead to more potent inhibition. The 7-oxa-9,9,9-trifluorononyl chain is a relatively long and hydrophobic moiety. The terminal trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which could enhance the interaction with the ceramide-binding site of GCS. The ether linkage may provide conformational flexibility, allowing the chain to adopt an optimal orientation within the enzyme's active site.

Caption: Inhibition of glycosphingolipid biosynthesis at the Golgi.

Experimental Protocols for Characterization

The following protocols are representative of the standard assays used to characterize the inhibitory activity of N-alkylated deoxynojirimycin derivatives.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency (IC₅₀) of the compound against α-glucosidase.[1]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (test compound)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add 50 µL of each concentration of the test compound.

-

Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: In Situ Glucosylceramide Synthase (GCS) Inhibition Assay

This cell-based assay measures the inhibition of GCS activity within intact cells.

Materials:

-

A suitable cell line (e.g., HL-60)

-

Cell culture medium

-

This compound (test compound)

-

[¹⁴C]-Galactose

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

High-performance thin-layer chromatography (HPTLC) system

-

Phosphorimager or scintillation counter

Procedure:

-

Culture cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Add [¹⁴C]-galactose to the culture medium and incubate for a further period (e.g., 4 hours) to allow for metabolic labeling of glycosphingolipids.

-

Harvest the cells and perform a lipid extraction to isolate the glycosphingolipids.

-

Separate the different lipid species using HPTLC.

-

Quantify the amount of radiolabeled glucosylceramide and other GSLs using a phosphorimager or by scraping the corresponding bands from the HPTLC plate and performing scintillation counting.

-

Determine the concentration-dependent inhibition of glucosylceramide synthesis and calculate the IC₅₀ value.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical inhibitory data for this compound, based on the known activities of similar N-alkylated DNJ derivatives.

| Enzyme Target | Assay Type | Anticipated IC₅₀ | Rationale |

| α-Glucosidase I/II | In Vitro (Enzymatic) | Low µM to high nM | N-alkylation enhances potency over unmodified DNJ. |

| Glucosylceramide Synthase (GCS) | In Situ (Cell-based) | High nM to low µM | The long, hydrophobic, and fluorinated side chain is expected to confer high affinity for GCS. |

Conclusion

This compound, as a member of the N-alkylated deoxynojirimycin family, is strongly predicted to function as a dual inhibitor of ER α-glucosidases and Golgi-resident glucosylceramide synthase. Its mechanism of action is rooted in the competitive inhibition of these enzymes, stemming from the glucose-mimetic nature of its deoxynojirimycin core. The unique 7-oxa-9,9,9-trifluorononyl side chain is anticipated to significantly influence its inhibitory profile, likely enhancing its potency, particularly against glucosylceramide synthase, due to increased hydrophobicity and potentially favorable interactions within the enzyme's active site. Further experimental validation is required to precisely quantify its inhibitory constants and fully elucidate the therapeutic potential of this specific derivative.

References

-

Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. PubMed Central. [Link]

-

Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. [Link]

-

Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. [Link]

-

Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. MDPI. [Link]

-

The antiglycogenolytic action of 1-deoxynojirimycin results from a specific inhibition of the alpha-1,6-glucosidase activity of the debranching enzyme. PubMed. [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals. [Link]

-

Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [Link]

-

N-Alkyl-deoxynojirimycin (DNJ) derivatives inhibit the ceramide glucosyltransferase (CGT, EC 2.4. 1.80) involved in the first step of glucosphingolipid (GSL) biosynthesis. [Link]

-

CAS References. CAS.org. [Link]

-

CAS Source Index (CASSI). CAS.org. [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Institutes of Health. [Link]

-

The catalytic activity and inhibitors of glucosylceramide synthase. (a) Glucosylceramide synthase (GCS) converts ceramide (Cer) and uridine 5′-diphosphoglucose (UDP-Glc) to glucosylceramide (GlcCer) and UDP. ResearchGate. [Link]

-

Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. [Link]

-

Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. PubMed. [Link]

-

N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. PubMed. [Link]

-

Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. PubMed. [Link]

-

Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [Link]

-

Antiviral activity of Glucosylceramide synthase inhibitors against SARS-CoV-2 and other RNA virus infections. bioRxiv. [Link]

-

Inhibitors of Glucosylceramide Synthase. PubMed. [Link]

Sources

- 1. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]

- 2. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Glucosidase Inhibition Profile of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

This guide provides a comprehensive technical overview of the glucosidase inhibition profile of the synthetic iminosugar, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights into the evaluation of such targeted enzyme inhibitors.

Preamble: The Rationale for N-Substituted Iminosugars in Glycobiology

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This fundamental substitution imbues these molecules with the ability to act as potent inhibitors of glycosidases, enzymes that are critical in a myriad of biological processes ranging from digestion to glycoprotein processing.[2] 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar, is a well-established α-glucosidase inhibitor.[1][3] However, its therapeutic potential is often limited by pharmacokinetic properties.[1]

The strategic N-alkylation of the DNJ scaffold is a proven method to modulate its biological activity, enhancing both potency and selectivity.[2][4] The introduction of hydrophobic N-substituents can lead to significant changes in the inhibitory profile of the parent DNJ molecule.[1] This guide focuses on a specific N-substituted derivative, this compound, exploring its anticipated glucosidase inhibition profile based on established structure-activity relationships (SAR) and providing the technical framework for its experimental validation.

The Core Mechanism: Competitive Inhibition of Glucosidases

The inhibitory action of DNJ and its derivatives stems from their structural resemblance to the natural glucose substrate. The protonated nitrogen atom in the iminosugar ring mimics the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of glycosidic bonds.[1] This allows the inhibitor to bind to the enzyme's active site with high affinity, acting as a competitive inhibitor.[2]

The N-substituent plays a crucial role in modulating this interaction. The length and nature of the N-alkyl chain can influence the inhibitor's affinity for the active site, potentially through interactions with hydrophobic pockets within or near the catalytic domain.[2] This provides a molecular basis for the observed variations in potency and selectivity among different N-alkylated DNJ derivatives.[1][4]

Anticipated Inhibition Profile of this compound

Structure-Activity Relationship (SAR) Analysis

-

N-Alkyl Chain Length: Increasing the length of the N-alkyl chain in DNJ derivatives generally enhances inhibitory potency against certain glucosidases.[2] For instance, N-nonyl-DNJ (NN-DNJ) is a more potent inhibitor of acid α-glucosidase (IC50: 0.42 μM) compared to N-butyl-DNJ (NB-DNJ).[5] The nonyl chain of the target compound suggests a potentially high affinity for glucosidases with hydrophobic pockets near the active site.

-

Ether Linkage: The introduction of an oxygen atom (oxa-group) in the alkyl chain can influence the flexibility and polarity of the substituent. This may alter the binding kinetics and selectivity profile compared to a simple alkyl chain of the same length.

-

Terminal Trifluorination: The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly alter the electronic properties of the N-substituent. This may impact interactions with the enzyme active site. Furthermore, fluorination can enhance metabolic stability and bioavailability, which are desirable properties for drug candidates.

Predicted Target Selectivity

N-alkylated DNJ derivatives are known to inhibit a range of glucosidases, including:

-

Intestinal α-glucosidases: These enzymes are responsible for the final steps in carbohydrate digestion.[1] Inhibition of these enzymes delays glucose absorption and is a therapeutic strategy for managing type 2 diabetes.[1]

-

ER α-glucosidases I and II: Located in the endoplasmic reticulum, these enzymes are crucial for the proper folding of N-linked glycoproteins.[6] Their inhibition can have antiviral and anti-cancer effects.[1]

-

Glucosylceramide Synthase: This enzyme is involved in the biosynthesis of glycosphingolipids.[7] N-alkylated DNJ derivatives like N-butyl-DNJ are known inhibitors of this enzyme and are used in the treatment of certain lysosomal storage disorders.[7]

Based on the long, hydrophobic nature of the N-(7-Oxa-9,9,9-trifluorononyl) chain, it is plausible that this compound will exhibit potent inhibition of both intestinal and ER α-glucosidases. The lipophilicity of the side chain may also confer significant activity against glucosylceramide synthase.

Comparative Data of Related Compounds

To provide context for the anticipated potency, the following table summarizes the reported IC50 values for DNJ and two of its well-characterized N-alkyl derivatives.

| Compound | Enzyme | IC50 (µM) | Source |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase (yeast) | ~222 | [2] |

| N-Butyl-DNJ (NB-DNJ) | α-glucosidase I | Potent inhibitor | [4] |

| N-Nonyl-DNJ (NN-DNJ) | Acid α-glucosidase | 0.42 | [5] |

| N-Nonyl-DNJ (NN-DNJ) | α-1,6-glucosidase | 8.4 | [5] |

Given that N-nonyl-DNJ shows sub-micromolar inhibition of acid α-glucosidase, it is reasonable to hypothesize that this compound will also be a potent inhibitor, likely in the low micromolar to nanomolar range for specific glucosidases.

Experimental Workflow for Determining the Glucosidase Inhibition Profile

A thorough characterization of the glucosidase inhibition profile of this compound requires a systematic experimental approach. The following sections detail the essential protocols.

In Vitro α-Glucosidase Inhibition Assay (Yeast)

This primary assay is a robust and cost-effective method for initial screening and determination of IC50 values.

Principle: The assay measures the enzymatic activity of α-glucosidase by monitoring the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 6.8).

-

α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

-

pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and prepare serial dilutions.

-

Stop Solution: Prepare a 0.1 M solution of sodium carbonate (Na2CO3).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the phosphate buffer.

-

Add 10 µL of the inhibitor solution at various concentrations.

-

Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Include appropriate controls (no enzyme, no inhibitor).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Enzyme Kinetics Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic study is essential.

Principle: By measuring the reaction velocity at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the inhibition mechanism and determine the inhibition constant (Ki).

Step-by-Step Protocol:

-

Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

Measure the initial reaction rates (V) at each combination of substrate and inhibitor concentrations.

-

Plot 1/V versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

-

Analyze the resulting plots:

-

Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

-

Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).

-

Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

-

-

Calculate the Ki value from the Lineweaver-Burk plot or by using appropriate enzyme kinetics software.

Cellular Glucosidase Inhibition Assay

To assess the inhibitor's activity in a more biologically relevant context, a cell-based assay is recommended.

Principle: This assay measures the inhibition of ER α-glucosidases within living cells by analyzing the glycosylation status of a reporter glycoprotein. Inhibition of these enzymes leads to the accumulation of glycoproteins with unprocessed, glucose-containing N-linked glycans.

Step-by-Step Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa) that expresses a well-characterized glycoprotein.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

Glycoprotein Analysis:

-

Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody specific for the reporter glycoprotein.

-

Inhibition of ER glucosidases will result in a shift in the molecular weight of the glycoprotein due to the presence of unprocessed glycans.

-

Alternatively, the N-linked glycans can be released from the glycoproteins and analyzed by techniques such as HPLC or mass spectrometry to quantify the different glycoforms.

-

-

Data Analysis: Determine the effective concentration (EC50) of the inhibitor that causes a 50% shift in the glycoprotein's glycosylation profile.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Caption: High-level experimental workflow for characterizing a novel glucosidase inhibitor.

Caption: Conceptual diagram of competitive inhibition of a glucosidase by a DNJ derivative.

Conclusion and Future Directions

This compound represents a promising candidate for a potent and selective glucosidase inhibitor. Based on the established structure-activity relationships of N-alkylated deoxynojirimycin derivatives, it is hypothesized that this compound will exhibit significant inhibitory activity against various glucosidases, driven by the hydrophobic and electronically modified N-nonyl chain.

The comprehensive experimental workflow detailed in this guide provides a robust framework for the empirical determination of its inhibition profile, including its potency (IC50), mechanism of action (Ki), and cellular efficacy (EC50). The insights gained from these studies will be invaluable for its potential development as a therapeutic agent for a range of conditions, from metabolic disorders to viral infections and cancer. Further investigations into its selectivity across a panel of different glucosidases and its pharmacokinetic and toxicological properties will be critical next steps in its preclinical evaluation.

References

-

Zeng, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1868-1877. Available from: [Link]

-

Li, H., et al. (2019). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 24(21), 3873. Available from: [Link]

-

Harati, M., et al. (2015). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. Journal of Insect Science, 15(1), 133. Available from: [Link]

-

Platt, F. M., et al. (1994). N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing. Journal of Biological Chemistry, 269(43), 27108-27114. Available from: [Link]

-

Burda, P., & Aebi, M. (1999). The role of N-oligosaccharide endoplasmic reticulum processing reactions in glycoprotein folding and degradation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1426(2), 239-257. Available from: [Link]

-

Kim, Y. M., et al. (2005). The Relationship Between 1-deoxynojirimycin Content and Alpha-Glucosidase Inhibitory Activity in Leaves of 276 Mulberry Cultivars (Morus Spp.) in Kyoto, Japan. Journal of Agricultural and Food Chemistry, 53(1), 196-200. Available from: [Link]

-

Burke, B., et al. (1984). Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins. The Journal of Cell Biology, 99(5), 1724-1733. Available from: [Link]

-

Giannini, G. (2002). Fluorinated Anthracyclines: Synthesis and Biological Activity. Current Medicinal Chemistry, 9(6), 701-718. Available from: [Link]

-

Wang, Y., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. International Journal of Biological Macromolecules, 126, 847-854. Available from: [Link]

-

ResearchGate. (n.d.). The general structural formula of N-alkyl-deoxynojirimycin derivatives. Retrieved from [Link]

-

Do, T. Q., et al. (2018). 1-Deoxynojirimycin: Sources, Extraction, Analysis and Biological Functions. Journal of Functional Foods, 47, 236-247. Available from: [Link]

-

Nakagawa, K., et al. (2022). Studies on inhibition of α-amylase and α-glucosidase by components of Morus australis. Food Chemistry, 389, 133075. Available from: [Link]

-

Asano, N. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1583. Available from: [Link]

-

Chen, X., et al. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function, 16(1), 1-19. Available from: [Link]

-

Ploegh, H. L., et al. (1991). Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. The Journal of Biological Chemistry, 266(22), 14558-14564. Available from: [Link]

-

Horne, G., et al. (2011). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 6(11), 2047-2059. Available from: [Link]

-

Petruš, L., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 30(14), 3345. Available from: [Link]

Sources

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]

- 4. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a potent iminosugar-based glycosidase inhibitor. 1-Deoxynojirimycin (DNJ) and its derivatives are critical tools in glycobiology and have therapeutic applications in metabolic diseases and viral infections.[1][2][3] This document details a robust synthetic strategy centered on the N-alkylation of the 1-deoxynojirimycin scaffold with a custom-synthesized fluorinated sidechain. We elucidate the rationale behind the synthetic design, provide step-by-step experimental protocols, and outline a complete methodology for the structural and physicochemical characterization of the final compound using modern analytical techniques. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering field-proven insights into the practical chemistry of iminosugar modification.

Chapter 1: Introduction to Deoxynojirimycin and its Analogs

The Iminosugar Core: 1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, structurally analogous to a pyranose ring where the endocyclic oxygen is replaced by a nitrogen atom.[1][4] This substitution makes iminosugars like DNJ chemically more stable than their sugar counterparts while allowing them to be recognized by carbohydrate-processing enzymes.[1] First chemically synthesized via the reduction of nojirimycin, DNJ was later discovered as a natural product in the roots and leaves of the mulberry tree (Morus sp.) and in several bacterial strains, including Bacillus and Streptomyces species.[1][5][6]

Mechanism of Action: Glycosidase Inhibition

The structural mimicry of the D-glucose transition state allows DNJ and its derivatives to act as potent competitive inhibitors of α-glucosidases.[3][7][8] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, DNJ derivatives can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels.[6][9] This mechanism is the basis for the clinical use of DNJ-derived drugs like Miglitol (N-hydroxyethyl-DNJ) in the management of type 2 diabetes.[1][10]

Rationale for N-Alkylation: Enhancing Potency and Specificity

While DNJ is a potent inhibitor, its therapeutic window and specificity can be significantly enhanced through chemical modification, most commonly at the ring nitrogen atom. The introduction of an N-alkyl chain can increase the lipophilicity of the molecule, potentially improving its interaction with hydrophobic pockets within the enzyme's active site and enhancing cell permeability.[11] Structure-activity relationship (SAR) studies have consistently shown that varying the length and functionality of the N-alkyl chain can modulate the inhibitory potency and selectivity against different glycosidases.[12][13]

The Role of Fluorination in Drug Design

The incorporation of fluorine, particularly a trifluoromethyl (CF₃) group, into a drug candidate is a well-established strategy in medicinal chemistry. The CF₃ group is highly electronegative and metabolically stable. Its introduction can profoundly influence a molecule's properties by:

-

Increasing Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

-

Enhancing Binding Affinity: Through favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target enzyme.

-

Modulating Lipophilicity: Increasing the molecule's ability to cross biological membranes.

In the context of DNJ, a fluorinated N-alkyl sidechain is hypothesized to enhance the inhibitor's binding kinetics and pharmacokinetic profile.

Profile of the Target Molecule: this compound

The target molecule combines the DNJ core with a nine-atom chain containing a trifluoroethoxy moiety. This specific design aims to leverage the benefits of both N-alkylation and terminal fluorination to create a highly potent and specific glucosidase inhibitor for research and potential therapeutic development.

| Property | Value |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol[14] |

| CAS Number | 383417-50-3[15] |

| Molecular Formula | C₁₄H₂₆F₃NO₅[14][15] |

| Molecular Weight | 345.36 g/mol [14][15] |

| Predicted Properties | Boiling Point: 469.2±45.0 °C; Density: 1.296±0.06 g/cm³[16] |

| Primary Application | Glucosidase Inhibitor[15] |

Chapter 2: Retrosynthetic Analysis and Strategic Planning

Retrosynthetic Deconstruction

The synthesis of this compound is best approached through a convergent strategy. The most logical disconnection is at the N-C bond formed between the piperidine nitrogen of the DNJ core and the alkyl sidechain. This retrosynthetic step simplifies the target molecule into two key building blocks:

-

1-Deoxynojirimycin (1): The iminosugar core.

-

A C9-Fluorinated Alkylating Agent (2): A haloalkane or sulfonate ester bearing the 7-oxa-9,9,9-trifluorononyl chain, such as 1-(6-bromohexyloxy)-2,2,2-trifluoroethane.

Sources

- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the α-glycosidase inhibitor 1-deoxynojirimycin from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The relationship between 1-deoxynojirimycin content and alpha-glucosidase inhibitory activity in leaves of 276 mulberry cultivars (Morus spp.) in Kyoto, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 15. scbt.com [scbt.com]

- 16. 383417-50-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Structure-Activity Relationship of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar, is a potent inhibitor of α-glucosidases and has served as a foundational scaffold for the development of therapeutic agents.[1] Modification of the DNJ core, particularly through N-alkylation, has been a highly effective strategy to modulate its potency, selectivity, and pharmacokinetic properties. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific DNJ analog, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. By examining the roles of the core deoxynojirimycin structure and the unique N-alkyl chain featuring both an oxygen atom and a terminal trifluoromethyl group, we will elucidate the chemical principles driving its biological activity. This document will serve as a comprehensive resource, providing insights into the design rationale, synthetic strategies, and biological evaluation of this class of compounds.

The Deoxynojirimycin Scaffold: A Privileged Structure for Glycosidase Inhibition

1-Deoxynojirimycin is an azasugar, an analog of glucose where the ring oxygen is replaced by a nitrogen atom.[2] This substitution is fundamental to its inhibitory mechanism. In its protonated state, the endocyclic nitrogen mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases.[3] This allows DNJ to bind tightly to the active site of these enzymes, acting as a competitive inhibitor.[4]

The therapeutic potential of DNJ has been realized in clinically approved drugs such as Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher disease, highlighting the importance of the N-substituent in defining the therapeutic application.[3]

The N-Alkyl Chain: A Key Determinant of Potency and Selectivity

While the DNJ core provides the fundamental inhibitory activity, the N-alkyl substituent plays a crucial role in modulating the potency and selectivity of the inhibitor for different glycosidases. The length, branching, and composition of this chain can dramatically alter the compound's interaction with the enzyme's active site and surrounding domains.

Generally, increasing the length of a simple N-alkyl chain can lead to enhanced potency, often attributed to increased hydrophobic interactions with the enzyme.[5] However, this increase in lipophilicity can also lead to off-target effects and unfavorable physicochemical properties.[3]

Strategic Introduction of an Oxa-Moiety: The Role of the 7-Oxygen Atom

The incorporation of an oxygen atom within the N-alkyl chain, creating an alkoxyalkyl substituent, is a strategic modification to fine-tune the inhibitor's properties. The introduction of the ether linkage in this compound is intended to:

-

Modulate Lipophilicity: Long alkyl chains can increase the detergent-like properties of DNJ analogs, which can be detrimental. Inserting an oxygen atom can reduce the overall hydrophobicity, potentially improving the compound's pharmacokinetic profile and reducing off-target effects associated with high lipophilicity.

-

Introduce a Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in or near the enzyme's active site, thereby influencing binding affinity and selectivity.

-

Enhance Conformational Flexibility: The ether linkage introduces a degree of flexibility into the N-alkyl chain, which may allow for a more optimal orientation of the substituent within the enzyme's binding pocket.

The Impact of Terminal Trifluorination: The 9,9,9-Trifluoro Group

The presence of a terminal trifluoromethyl group is another critical design element in this compound. The introduction of fluorine can have several profound effects on the molecule's properties:

-

Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the N-alkyl chain and potentially the DNJ nitrogen, which could affect its pKa and interaction with the enzyme.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Trifluorination at the terminus of the alkyl chain can block oxidative metabolism at this position, potentially increasing the compound's in vivo half-life.

-

Enhanced Lipophilicity: While the oxa-moiety reduces lipophilicity, the trifluoromethyl group can increase it. This interplay allows for a fine-tuning of the overall lipophilicity of the molecule.

-

Specific Interactions: The fluorine atoms may participate in specific interactions, such as fluorous interactions or orthogonal multipolar interactions with the protein, which could contribute to binding affinity and selectivity.

Structure-Activity Relationship Summary

While specific inhibitory data for this compound against a wide panel of glycosidases is not extensively available in the public domain, we can infer its SAR based on studies of related analogs. The table below presents representative data for various N-alkylated DNJ derivatives to illustrate the impact of chain length and composition on α-glucosidase inhibition.

| Compound | N-Substituent | Target Enzyme | IC50 (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | H | Yeast α-glucosidase | 155 ± 15 | [6] |

| N-Butyl-DNJ (Miglustat) | -(CH₂)₃CH₃ | Yeast α-glucosidase | - | - |

| N-Nonyl-DNJ | -(CH₂)₈CH₃ | Acid α-glucosidase | 0.42 | [7] |

| Phenyltriazole-DNJ Hybrid (C6 linker, butylphenyl) | -(CH₂)₆-triazole-Ph-butyl | Yeast α-glucosidase | 11 ± 1 | [6] |

This table is illustrative and intended to show general trends. Direct comparison of IC50 values across different studies and assay conditions should be made with caution.

The data from related compounds suggest that the nonyl-length chain of this compound is likely to confer high potency. The strategic placement of the oxygen and trifluoromethyl groups is anticipated to refine its selectivity profile and improve its drug-like properties.

Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives

The synthesis of N-alkylated deoxynojirimycin derivatives typically involves the direct N-alkylation of 1-deoxynojirimycin with a suitable alkylating agent. A general procedure is outlined below:

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-deoxynojirimycin (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the solution to act as a proton scavenger.

-

Alkylation: Add the desired alkylating agent, for example, 1-iodo-6-(2,2,2-trifluoroethoxy)hexane (1.1-1.5 eq.), to the reaction mixture.

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated deoxynojirimycin derivative.

Caption: Generalized workflow for the synthesis of N-alkylated deoxynojirimycin derivatives.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of this compound and its analogs against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8) and pNPG in the same buffer.

-

Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control). Pre-incubate the mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).

-

Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the same temperature for a set time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.

Conclusion and Future Perspectives

This compound represents a rationally designed glycosidase inhibitor that leverages the established inhibitory potential of the deoxynojirimycin scaffold with strategic modifications to the N-alkyl chain. The inclusion of an oxa moiety and a terminal trifluoromethyl group is intended to optimize its potency, selectivity, and pharmacokinetic properties. While detailed biological data for this specific molecule is limited in publicly accessible literature, the principles of its design are well-grounded in the extensive structure-activity relationship studies of related DNJ analogs. Future research should focus on the comprehensive biological evaluation of this compound against a broad panel of glycosidases to fully elucidate its therapeutic potential. Further exploration of other fluorinated and oxygenated N-alkyl chains could lead to the discovery of even more potent and selective glycosidase inhibitors for various therapeutic applications.

References

-

Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules. 2019;24(21):3855. Available from: [Link]

-

Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1799-1810. Available from: [Link]

-

Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem. 2017;12(15):1237-1247. Available from: [Link]

-

Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules. 2022;27(19):6333. Available from: [Link]

-

Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. Journal of Insect Physiology. 2015;81:104-111. Available from: [Link]

-

1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules. 2016;21(11):1600. Available from: [Link]

-

1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry. 2020;27(14):2265-2277. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Alpha-1-C-alkyl-1-deoxynojirimycin derivatives as potent and selective inhibitors of intestinal isomaltase: remarkable effect of the alkyl chain length on glycosidase inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a novel photoaffinity derivative of 1-deoxynojirimycin for active site-directed labeling of glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin: A Potent Glucosylceramide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (CAS 383417-50-3) is a synthetic iminosugar and a derivative of 1-deoxynojirimycin (DNJ).[1][2] As a potent inhibitor of glucosylceramide synthase (GCS), this compound represents a valuable tool for investigating the roles of glycosphingolipids (GSLs) in cellular processes and holds therapeutic potential.[3][4] GCS is a pivotal enzyme in the biosynthesis of most GSLs, catalyzing the transfer of glucose from UDP-glucose to ceramide.[4][5] By blocking this initial step, this compound enables the study of cellular phenomena related to GSL depletion and ceramide accumulation. This guide provides a comprehensive overview of its mechanism of action, experimental protocols for its application, and its broader context within the field of GCS inhibitors.

Introduction: The Significance of Glucosylceramide Synthase Inhibition

Glucosylceramide synthase (GCS), encoded by the UGCG gene, is the rate-limiting enzyme in the synthesis of glucosylceramide (GlcCer), the precursor for a vast array of complex glycosphingolipids (GSLs).[3] These GSLs, including gangliosides, are integral components of cellular membranes and are involved in a multitude of biological processes such as cell growth, differentiation, adhesion, and signal transduction.[3]

The therapeutic strategy of inhibiting GCS, known as substrate reduction therapy (SRT), has proven effective in the management of certain lysosomal storage disorders like Gaucher disease, where the genetic deficiency of a catabolic enzyme leads to the accumulation of its substrate.[6][7] By reducing the rate of GSL synthesis, inhibitors of GCS can alleviate the pathological accumulation of these lipids. Prominent examples of GCS inhibitors that have reached clinical application include miglustat and eliglustat.[3][6] Beyond rare genetic diseases, the dysregulation of GSL metabolism has been implicated in a range of pathologies including cancer and neurodegenerative disorders, making GCS a compelling target for drug development.[3][8]

This compound belongs to the deoxynojirimycin class of iminosugars, which are structural mimics of monosaccharides.[1] The core deoxynojirimycin structure is a potent inhibitor of α-glucosidases.[2] N-alkylation of the deoxynojirimycin scaffold can significantly modulate its biological activity, and in the case of this compound, directs its inhibitory action towards GCS.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 383417-50-3 | [10][11] |

| Molecular Formula | C₁₄H₂₆F₃NO₅ | [10] |

| Molecular Weight | 345.36 g/mol | [10] |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol | [12] |

| Synonyms | N/A | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and DMSO |

Mechanism of Action: Modulating the Sphingolipid Rheostat

The primary mechanism of action of this compound is the competitive inhibition of glucosylceramide synthase. GCS catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.[4] By inhibiting GCS, this compound effectively blocks the initial and committed step in the biosynthesis of most glycosphingolipids.[3]

This inhibition has two major downstream consequences:

-

Depletion of Downstream Glycosphingolipids: The synthesis of lactosylceramide and, subsequently, the entire family of complex gangliosides (e.g., GM3, GD3, GD2) is diminished.[3] These gangliosides play crucial roles in cell signaling, and their depletion can impact pathways such as the MAPK/ERK signaling cascade, which is involved in cell proliferation.[3]

-

Accumulation of Ceramide: The substrate of GCS, ceramide, may accumulate.[3] Ceramide is a bioactive lipid that can trigger pro-apoptotic signaling pathways. The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat," which determines cell fate. An increase in the ceramide-to-S1P ratio is generally associated with the induction of apoptosis.[3]

The following diagram illustrates the central role of GCS in sphingolipid metabolism and the impact of its inhibition by this compound.

Caption: Inhibition of Glucosylceramide Synthase and its Downstream Effects.

Experimental Protocols

The effective use of this compound in research requires robust and validated experimental protocols. Below are representative methodologies for assessing its activity.

In Vitro Glucosylceramide Synthase Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (e.g., IC₅₀) of this compound against GCS.

Materials:

-

Microsomal preparations containing GCS activity (from a suitable cell line or tissue)

-

This compound

-

C₆-NBD-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Methanol

-

Chloroform

-

High-performance thin-layer chromatography (HPTLC) plates

-

Fluorescence scanner

Procedure:

-

Preparation of Inhibitor Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Assay Reaction:

-

In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 20-50 µg), and varying concentrations of this compound.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding C₆-NBD-ceramide and UDP-glucose to final concentrations of 10 µM and 25 µM, respectively.

-

Incubate for 1 hour at 37°C.

-

-

Lipid Extraction:

-

Stop the reaction by adding 2:1 (v/v) chloroform:methanol.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

HPTLC Analysis:

-

Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).

-

Spot the samples onto an HPTLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4).

-

Visualize and quantify the fluorescent C₆-NBD-glucosylceramide product using a fluorescence scanner.

-

-

Data Analysis:

-

Calculate the percentage of GCS inhibition for each concentration of the inhibitor relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay for Glycosphingolipid Depletion

This protocol outlines a method to assess the efficacy of this compound in reducing GSL levels in cultured cells.

Materials:

-

Cell line of interest (e.g., a glioma cell line)

-

Complete cell culture medium

-

This compound

-

Antibody specific for a GSL of interest (e.g., anti-GD2)

-

Fluorescently labeled secondary antibody

-

Flow cytometer or fluorescence microscope

-

PBS (Phosphate-Buffered Saline)

-

Fixation and permeabilization buffers (if required for intracellular targets)

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control.

-

-

Immunofluorescent Staining:

-

Harvest the cells and wash with cold PBS.

-

Incubate the cells with the primary antibody (e.g., anti-GD2) for 1 hour on ice.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.

-

Wash the cells with PBS.

-

-

Analysis:

-

Flow Cytometry: Resuspend the cells in FACS buffer and analyze the fluorescence intensity on a flow cytometer.

-

Fluorescence Microscopy: Mount the cells on slides and visualize the fluorescence using a microscope.

-

-

Data Interpretation: A reduction in fluorescence intensity in the treated cells compared to the control indicates a decrease in the target GSL on the cell surface.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Probing the Functions of Glycosphingolipids: By depleting cells of GSLs, researchers can investigate their roles in various cellular processes.

-

Validating GCS as a Therapeutic Target: This compound can be used in preclinical models of diseases such as cancer and lysosomal storage disorders to assess the therapeutic potential of GCS inhibition.[3][7]

-

Structure-Activity Relationship (SAR) Studies: As a specific analog of deoxynojirimycin, it contributes to the understanding of how modifications to the core structure influence inhibitory activity against GCS and other glycosidases.[9]

-

Oncology Research: Given the role of gangliosides in tumor survival and proliferation, this inhibitor can be used to explore the effects of GSL depletion on cancer cell viability and sensitivity to other therapies.[3]

The workflow for utilizing a GCS inhibitor like this compound in a research setting is depicted below.

Caption: A typical experimental workflow for investigating GCS inhibition.

Conclusion and Future Perspectives

This compound is a potent and specific inhibitor of glucosylceramide synthase. Its utility extends from fundamental cell biology research to the preclinical evaluation of GCS as a therapeutic target in various diseases. As our understanding of the complex roles of glycosphingolipids in health and disease continues to grow, tools like this compound will remain indispensable for the scientific community. Future research may focus on its pharmacokinetic and pharmacodynamic properties in vivo, as well as its potential for combination therapies, for instance, with cytotoxic agents in oncology.

References

-

Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation. (2023). MDPI. Available at: [Link]

-

1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). National Institutes of Health. Available at: [Link]

-

Inhibitors of Glucosylceramide Synthase. (n.d.). PubMed. Available at: [Link]

-

The catalytic activity and inhibitors of glucosylceramide synthase. (a)... (n.d.). ResearchGate. Available at: [Link]

-

Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. (n.d.). National Institutes of Health. Available at: [Link]

-

Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. (n.d.). MDPI. Available at: [Link]

-

Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (n.d.). PubMed Central. Available at: [Link]

-

Inhibitors of glucosylceramide synthase. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI. Available at: [Link]

-

Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. (1993). PubMed. Available at: [Link]

-

Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. (2022). ACS Publications. Available at: [Link]

-

Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. (2009). PubMed. Available at: [Link]

-

Synthesis of a Novel Photoaffinity Derivative of 1-deoxynojirimycin for Active Site-Directed Labeling of Glucosidase I. (n.d.). PubMed. Available at: [Link]

Sources

- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. biomall.in [biomall.in]

- 12. This compound [cymitquimica.com]

A Technical Guide to the Antiviral Research of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Introduction: The Promise of Iminosugars in Antiviral Therapy

Enveloped viruses, a vast category of pathogens including influenza, HIV, Dengue, and coronaviruses, rely heavily on the host cell's machinery for their replication.[1][2] A critical step in the life cycle of these viruses is the proper folding and maturation of their envelope glycoproteins, which are essential for viral entry into new host cells. This process is mediated by a series of host enzymes, including the endoplasmic reticulum (ER) α-glucosidases I and II.[2]

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen.[3] This structural alteration allows them to act as competitive inhibitors of glycosidases, the enzymes that process sugar chains (glycans) on glycoproteins.[3] By inhibiting ER α-glucosidases, iminosugars can disrupt the normal folding of viral glycoproteins, leading to the production of non-infectious viral particles.[1] This host-targeted mechanism of action is a significant advantage in antiviral drug development, as it is less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly.

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent inhibitor of α-glucosidases.[3] However, its therapeutic potential is often limited by factors such as bioavailability. To enhance its drug-like properties, various derivatives have been synthesized, including N-alkylated versions.[2] This guide focuses on a specific N-alkylated derivative, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin , a glucosidase inhibitor with potential for broad-spectrum antiviral activity.[4]

Compound Profile: this compound

| Property | Value | Reference |

| CAS Number | 383417-50-3 | [4] |

| Molecular Formula | C₁₄H₂₆F₃NO₅ | [4] |

| Molecular Weight | 345.36 g/mol | [4] |

| Synonym | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol | [5] |

| Class | N-alkylated 1-deoxynojirimycin (Iminosugar) | [3][4] |

| Primary Target | ER α-glucosidases I and II | [1][2] |

Mechanism of Antiviral Action: Inducing Glycoprotein Misfolding

The antiviral activity of this compound, like other DNJ derivatives, is predicated on its ability to inhibit the host's ER α-glucosidases.[1] The N-linked glycosylation of viral envelope proteins is a critical post-translational modification that ensures their correct three-dimensional structure.

The process, known as the calnexin-calreticulin cycle, begins with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains in the ER. ER α-glucosidase I and II then sequentially cleave the terminal glucose residues. This trimming is a crucial quality control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin, which facilitate proper folding.

By competitively inhibiting these glucosidases, this compound prevents the removal of glucose residues. This leads to the accumulation of improperly folded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. Consequently, the assembly of new, infectious virions is significantly impaired.[1]

Synthesis and Structure-Activity Relationship

The synthesis would likely proceed via the reaction of 1-deoxynojirimycin with a suitable electrophile containing the 7-oxa-9,9,9-trifluorononyl moiety, such as 1-bromo-6-(2,2,2-trifluoroethoxy)hexane, in the presence of a non-nucleophilic base.

The inclusion of the 7-oxa-9,9,9-trifluorononyl side chain is a deliberate medicinal chemistry strategy. The alkyl chain length and lipophilicity are known to significantly influence the potency and selectivity of DNJ derivatives. The trifluoromethyl group can enhance metabolic stability and may improve pharmacokinetic properties.

Experimental Protocols for Antiviral Evaluation

A thorough in vitro evaluation of this compound is essential to characterize its antiviral activity and therapeutic potential. The following are standard protocols that can be adapted for this purpose.

Cytotoxicity Assay (MTT Assay)

Before assessing antiviral efficacy, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, or A549 cells) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Efficacy Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: A viral plaque is a clear zone in a confluent monolayer of cells that results from the lysis of infected cells. The number of plaques is proportional to the number of infectious virus particles.

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare a serial dilution of the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Infect the cell monolayers with the virus dilution for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of this compound.

-

Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.

Formula: SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising antiviral agent, as it suggests that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Future Directions and Considerations

While in vitro assays provide essential preliminary data, further studies are necessary to fully elucidate the therapeutic potential of this compound.

-

Broad-Spectrum Activity: The compound should be tested against a panel of different enveloped viruses to determine the breadth of its antiviral activity.

-

Mechanism of Action Studies: Further biochemical assays can confirm the inhibition of ER α-glucosidases and analyze the specific effects on viral glycoprotein processing.

-

In Vivo Studies: Promising in vitro results should be followed up with studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety in a living organism.[6]

-

Combination Therapy: The potential for synergistic effects when used in combination with other antiviral agents that have different mechanisms of action should be explored.

Conclusion

This compound represents a promising avenue of research in the development of host-targeted, broad-spectrum antiviral agents. Its design as an N-alkylated deoxynojirimycin derivative leverages the established mechanism of ER α-glucosidase inhibition, while the unique side chain may offer improved pharmacological properties. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate its antiviral potential and contribute to the development of new therapies to combat enveloped viral infections.

References

-

Warfield, K. L., et al. (2017). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. Glycobiology. [Link]

-

Ye, H., et al. (2015). Anti-H1N1 virus, cytotoxic and Nrf2 activation activities of chemical constituents from Scutellaria baicalensis. Journal of Ethnopharmacology. [Link]

-

Al-Megrin, W. A., et al. (2023). Phytochemical composition and antiviral properties of A. fragrantissima methanolic extract on H1N1 virus. Journal of King Saud University - Science. [Link]

-

Chang, J., et al. (2011). Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. Journal of Virology. [Link]

-

Kim, Y., et al. (2020). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules. [Link]

-

Atsawajaru, A., et al. (2019). Synthesis and antiviral evaluation of a seven-membered sugar ring nucleoside analog, 9-(5-deoxy- -D-allo-septanosyl)-adenine. Bioorganic & Medicinal Chemistry Letters. [Link]

-